2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
2-[(3,4-dichlorophenyl)methylsulfanyl]-3-phenyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14Cl2N2OS2/c20-14-7-6-12(10-15(14)21)11-26-19-22-16-8-9-25-17(16)18(24)23(19)13-4-2-1-3-5-13/h1-7,10H,8-9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPACHQNRHWWIOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=CC=C3)SCC4=CC(=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14Cl2N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-d]pyrimidin-4-one derivatives typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid, which affords thieno[3,2-d]pyrimidin-4-ones . Another approach involves the reaction of 3-amino-thiophene-2-carboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for thieno[3,2-d]pyrimidin-4-one derivatives often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, reaction time, and catalyst concentration, is crucial for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings or the thieno[3,2-d]pyrimidine core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst concentration are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different biological activities.
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex heterocyclic compounds.
Biology: It exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thieno-pyrimidinone derivatives exhibit structural diversity based on substituents at positions 2 and 3, which directly influence their biological activity, solubility, and metabolic stability. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Thieno-Pyrimidinone Derivatives
Key Findings:
Substituent Effects on Anti-Inflammatory Activity: Halogenated aromatic groups (e.g., 3,4-dichlorophenyl in the target compound) enhance COX-2 inhibition compared to non-halogenated analogs. For instance, Analog 1 (with a dioxopyrimidinylthio group) shows potent COX-2 inhibition (IC₅₀: 0.8 μM), while Analog 2 (4-fluorophenyl) lacks explicit anti-inflammatory data but shares structural motifs with active derivatives . Methanesulfonamide substituents (as in Analog 1) improve solubility and target engagement compared to simple phenyl groups .
Impact of Electron-Withdrawing Groups: Nitro substituents (e.g., Analog 3) may confer redox activity or enhance binding to hydrophobic pockets in enzymes .
Structural Flexibility and Pharmacokinetics :
Biological Activity
The compound 2-{[(3,4-dichlorophenyl)methyl]sulfanyl}-3-phenyl-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-4-one is a derivative of thieno[3,2-d]pyrimidine, a class of compounds that have garnered significant attention due to their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound through various studies, highlighting its potential therapeutic applications.
Structure and Synthesis
The structure of the compound features a thieno[3,2-d]pyrimidin-4-one core with a dichlorophenylmethyl sulfanyl group and a phenyl substituent. The synthesis typically involves multi-step reactions that include cyclization and substitution processes. Recent advancements in synthetic methodologies have improved the accessibility of such derivatives for biological evaluation.
Anticancer Activity
Numerous studies have evaluated the anticancer properties of thieno[3,2-d]pyrimidine derivatives. For instance:
- Cell Line Studies : The compound has been tested against various cancer cell lines including MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer). The results indicated significant cytotoxic effects with IC50 values comparable to established chemotherapeutics like doxorubicin. For example, one study reported that derivatives exhibited IC50 values ranging from 0.55 to 1.68 µM against lymphoma cell lines (SU-DHL-6 and WSU-DLCL-2) while maintaining lower toxicity against normal cells (HEK293T) with CC50 values around 15.09 µM .
- Mechanism of Action : Molecular docking studies have suggested that these compounds interact with key targets such as EGFR and PI3K, which are crucial in cancer cell proliferation and survival pathways. This interaction potentially leads to apoptosis in cancer cells .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications on the thieno[3,2-d]pyrimidine scaffold can significantly influence biological activity:
| Compound | Substituent | IC50 (µM) | Notes |
|---|---|---|---|
| 12e | Piperidine | 0.55 | High antitumor activity |
| 10b | Cyclopenta | 34.81 | Safer profile compared to doxorubicin |
| 10e | Benzyl | 49.25 | Comparable to standard treatments |
This table summarizes findings from various studies indicating how different substituents affect potency and selectivity against cancer cells .
Case Studies
- Lymphoma Cell Lines : In a study focusing on the compound's effect on SU-DHL-6 cells, it was observed that treatment led to significant morphological changes indicative of apoptosis and reduced migration capabilities .
- Cytotoxicity Profiles : Another investigation highlighted the differential cytotoxicity of various thieno[3,2-d]pyrimidines against normal versus cancerous cell lines, emphasizing the importance of safety profiles in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
